2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophen core substituted at position 3 with a 1,3-benzothiazole moiety and at position 2 with a benzenesulfonyl acetamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for its antimicrobial, antiviral, and antitumor properties, while the benzenesulfonyl group may enhance metabolic stability and binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S3/c26-20(14-31(27,28)15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)29-23)22-24-17-11-5-7-13-19(17)30-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTWJUUSJFOPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to a benzothiazole ring and a tetrahydro-benzothiophene moiety , contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 396.51 g/mol.
Target Interactions
Research indicates that compounds similar to this structure may target key enzymes involved in metabolic processes. For instance, they have been shown to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) , which plays a crucial role in glucocorticoid metabolism and immune response modulation. The inhibition of this enzyme can lead to significant alterations in metabolic pathways and immune responses.
Biochemical Pathways
The compound's interaction with 11beta-HSD1 suggests potential implications for conditions such as diabetes and inflammatory diseases. By modulating glucocorticoid levels, it may influence insulin sensitivity and immune function.
Antitumor Activity
Several studies have evaluated the antitumor potential of benzothiazole derivatives. For example, compounds structurally related to the target compound have shown significant cytotoxic effects on various cancer cell lines. In particular:
- IC50 Values : In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 6.26 µM to above 50 µM against lung cancer cell lines (HCC827 and NCI-H358) in two-dimensional (2D) cultures .
- Assay Formats : The compounds typically show higher activity in 2D assays compared to three-dimensional (3D) cultures, indicating a need for further investigation into their efficacy in more physiologically relevant models .
Antimicrobial Activity
Compounds containing the benzothiazole moiety have also been tested for antimicrobial properties. Notably:
- Pathogen Testing : Antimicrobial tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) revealed promising activity with minimal inhibitory concentrations (MICs) as low as 50 µg/mL for some derivatives .
Study on Benzothiazole Derivatives
A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. The results indicated that these compounds possess not only antitumor but also antibacterial properties. The study highlighted the importance of structural modifications in enhancing biological activity .
Synthesis and Evaluation
Research conducted on similar compounds involved synthesizing derivatives through various chemical reactions. These derivatives were tested for their ability to inhibit specific targets relevant to cancer proliferation and bacterial infections. The findings suggested that structural variations significantly affect the biological outcomes .
Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
This compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. The structural framework of benzothiazole contributes significantly to the compound's reactivity and interaction with biological targets. The presence of the benzenesulfonyl group enhances its solubility and biological activity.
Biological Applications
- Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
- Antitumor Activity : Research has highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds that share structural similarities with 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Some studies suggest that benzothiazole derivatives may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Material Science Applications
- Optical Materials : The structural properties of benzothiazole derivatives allow them to be explored as optical materials. Their ability to form stable crystals with specific optical properties makes them suitable for applications in photonics and optoelectronics .
- Supramolecular Chemistry : The compound's ability to engage in hydrogen bonding and π–π interactions facilitates its use in supramolecular assemblies. Such interactions are crucial for developing new materials with tailored properties for sensors or drug delivery systems .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Activity
A study conducted on a series of benzothiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound were found to inhibit bacterial growth effectively at low concentrations.
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines revealed that certain benzothiazole derivatives induced apoptosis through the mitochondrial pathway. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound’s closest structural analogs include derivatives with variations in substituents on the tetrahydrobenzothiophen core. For example:
- N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-Aryl-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Acetamide (): Substituents: Cyano group at position 3, oxadiazole-thiol moiety at position 2. Activity: Demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv .
- Target Compound :
- Substituents : Benzothiazole at position 3, benzenesulfonyl group at position 2.
- Hypothesized Activity : Enhanced lipophilicity from the benzothiazole and benzenesulfonyl groups may improve membrane permeability and target engagement compared to oxadiazole-thiol analogs.
Comparative Data Table
Research Findings
Role of Benzothiazole vs. Oxadiazole: The benzothiazole group in the target compound may offer superior π-π stacking interactions with aromatic residues in enzyme active sites compared to the oxadiazole ring, which is more polar and prone to metabolic oxidation .
Antitubercular Activity :
- The oxadiazole-thiol analogs in showed moderate activity against M. tuberculosis, suggesting that the target compound’s benzothiazole and benzenesulfonyl groups could either enhance or diminish efficacy depending on target specificity.
Physicochemical Properties :
- The target compound’s molecular weight (~465 g/mol) and logP (estimated >3.5) suggest favorable bioavailability compared to the oxadiazole-thiol analog (~430 g/mol, logP ~2.8).
Q & A
Q. Optimization Factors :
- Temperature : Reflux conditions (70–80°C) improve reaction kinetics .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Advanced Research Focus
Pharmacokinetics (PK) :
- Administer via intravenous (IV) and oral routes in rodent models. Use LC-MS/MS to measure plasma concentrations. The compound’s logP (~3.2) suggests moderate bioavailability .
Toxicology :
- Conduct acute toxicity studies (OECD 423). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Metabolite Identification :
- Perform hepatic microsome assays to detect primary metabolites (e.g., sulfonate hydrolysis products) .
Challenge : The tetrahydrobenzothiophene ring may induce cytochrome P450 interactions. Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways .
What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.8–8.1 ppm (aromatic protons) and δ 2.5–3.0 ppm (tetrahydrobenzothiophene CH₂) .
Mass Spectrometry :
- High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 439.08 (calculated: 439.07) .
X-ray Crystallography :
- Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
